molecular formula C14H11ClO2S B14604196 Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate CAS No. 61100-19-4

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate

Cat. No.: B14604196
CAS No.: 61100-19-4
M. Wt: 278.8 g/mol
InChI Key: ZLTIMFMCFPBIFX-UHFFFAOYSA-N
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Description

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale application of the above-mentioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired derivative and its specific applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a chlorophenyl group and an ethenyl linkage makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61100-19-4

Molecular Formula

C14H11ClO2S

Molecular Weight

278.8 g/mol

IUPAC Name

methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H11ClO2S/c1-17-14(16)13-9-8-12(18-13)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3

InChI Key

ZLTIMFMCFPBIFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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